molecular formula C9H5ClN2O3 B11881622 3-Chloro-8-nitroquinolin-4-OL CAS No. 65674-04-6

3-Chloro-8-nitroquinolin-4-OL

Cat. No.: B11881622
CAS No.: 65674-04-6
M. Wt: 224.60 g/mol
InChI Key: XDDZQXQZUBKOKM-UHFFFAOYSA-N
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Description

3-Chloro-8-nitroquinolin-4-OL is a chemical compound with the molecular formula C9H5ClN2O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-nitroquinolin-4-OL typically involves the chlorination and nitration of quinoline derivatives. One common method involves the chlorination of 3-nitroquinolin-4-OL using phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out by adding POCl3 to a solution of 3-nitroquinolin-4-OL and heating the mixture under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-nitroquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-8-nitroquinolin-4-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-8-nitroquinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-nitroquinoline: Similar structure but lacks the hydroxyl group.

    8-Nitroquinoline: Lacks the chloro and hydroxyl groups.

    4-Chloro-8-nitroquinoline: Similar but lacks the hydroxyl group.

Uniqueness

3-Chloro-8-nitroquinolin-4-OL is unique due to the presence of both chloro and nitro groups along with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

65674-04-6

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

3-chloro-8-nitro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-11-8-5(9(6)13)2-1-3-7(8)12(14)15/h1-4H,(H,11,13)

InChI Key

XDDZQXQZUBKOKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)Cl

Origin of Product

United States

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